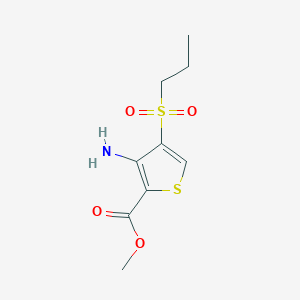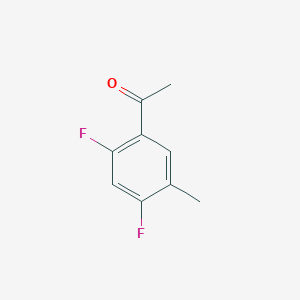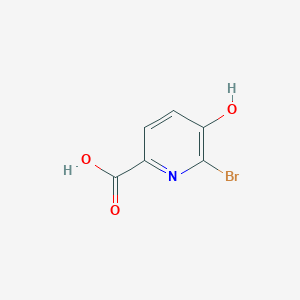
6-Bromo-5-hydroxypicolinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-5-hydroxypicolinic acid (BHPA) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BHPA is a derivative of picolinic acid, which is a naturally occurring compound in the human body and is involved in various physiological processes.
Mécanisme D'action
6-Bromo-5-hydroxypicolinic acid inhibits the activity of metalloproteases by chelating the zinc ion present in the active site of these enzymes. This results in the inhibition of the enzymatic activity, leading to the inhibition of various physiological processes, including tissue remodeling, angiogenesis, and inflammation. 6-Bromo-5-hydroxypicolinic acid also inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Effets Biochimiques Et Physiologiques
6-Bromo-5-hydroxypicolinic acid has been shown to have various biochemical and physiological effects, including the inhibition of metalloproteases, the inhibition of cancer cell growth, and the induction of apoptosis. 6-Bromo-5-hydroxypicolinic acid has also been shown to have anti-inflammatory and anti-angiogenic properties, making it a potential candidate for the treatment of various diseases, including cancer and inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
6-Bromo-5-hydroxypicolinic acid has several advantages for lab experiments, including its high yield synthesis method, its stability under various conditions, and its potential applications in various fields. However, 6-Bromo-5-hydroxypicolinic acid also has some limitations, including its toxicity at high concentrations and its limited solubility in aqueous solutions.
Orientations Futures
6-Bromo-5-hydroxypicolinic acid has several potential future directions, including its use as a therapeutic agent for cancer and inflammatory disorders, its use as a tool for studying metalloprotease activity, and its use as a scaffold for the development of new drugs. Further research is needed to fully understand the potential applications of 6-Bromo-5-hydroxypicolinic acid in various fields and to develop new derivatives with improved properties.
Méthodes De Synthèse
6-Bromo-5-hydroxypicolinic acid can be synthesized through various methods, including the reaction of 6-bromo-2-pyridinecarboxylic acid with hydroxylamine hydrochloride, followed by the addition of sodium hydroxide. Another method involves the reaction of 6-bromo-2-pyridinecarboxylic acid with hydroxylamine-O-sulfonic acid, followed by the addition of sodium hydroxide. Both methods result in the formation of 6-Bromo-5-hydroxypicolinic acid with a yield of around 70%.
Applications De Recherche Scientifique
6-Bromo-5-hydroxypicolinic acid has been extensively studied for its potential applications in various fields, including biochemistry, biotechnology, and medicinal chemistry. 6-Bromo-5-hydroxypicolinic acid has been shown to inhibit the activity of metalloproteases, which are enzymes involved in various physiological processes, including tissue remodeling, angiogenesis, and inflammation. 6-Bromo-5-hydroxypicolinic acid has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy.
Propriétés
IUPAC Name |
6-bromo-5-hydroxypyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO3/c7-5-4(9)2-1-3(8-5)6(10)11/h1-2,9H,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEOJATAPTVINKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1O)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70587499 |
Source


|
| Record name | 6-Bromo-5-hydroxypyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70587499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.00 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-5-hydroxypicolinic acid | |
CAS RN |
178876-92-1 |
Source


|
| Record name | 6-Bromo-5-hydroxypyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70587499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-Dihydrofuro[2,3-c]pyridine-7-carbonitrile](/img/structure/B63598.png)

![(10R)-N-Methyl-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-10-amine](/img/structure/B63601.png)
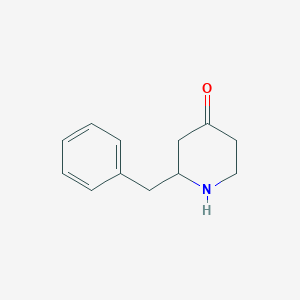
![[(2-Anilino-4-chlorobenzoyl)amino]thiourea](/img/structure/B63604.png)
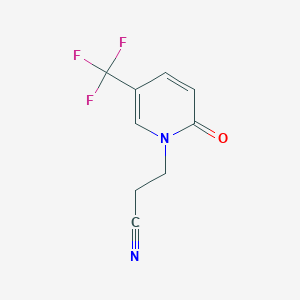
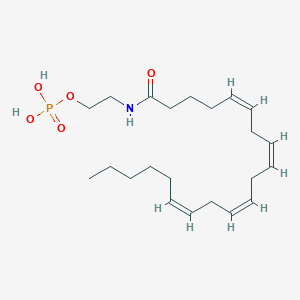
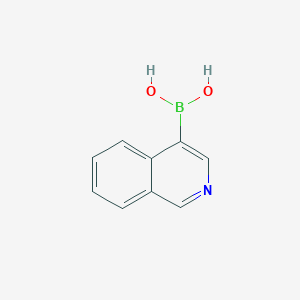
![4,5,6,7-Tetrafluoro-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B63614.png)
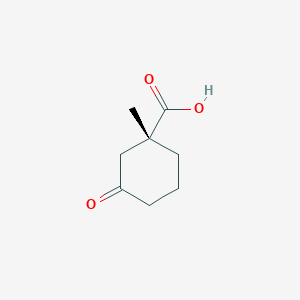
![5-Hydroxy-5H-cyclopenta[c]pyridine-7(6H)-one](/img/structure/B63617.png)
